![molecular formula C14H7ClN4O5S B2790675 N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide CAS No. 301235-39-2](/img/structure/B2790675.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide” is a chemical compound with the empirical formula C9H7ClN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications
Anti-Inflammatory Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. Specifically:
- GI Safety : Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, these derivatives show lower ulcerogenic and irritative effects on the GI mucosa. This makes them promising candidates for anti-inflammatory therapy .
Future Prospects
Given their promising anti-inflammatory and analgesic activities, further studies should explore their efficacy in animal models and potential clinical applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
, compounds with similar structures have been shown to inhibit the action of COX enzymes. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production would likely result in anti-inflammatory and analgesic effects .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5S/c15-7-1-4-10-12(5-7)25-14(16-10)17-13(20)9-3-2-8(18(21)22)6-11(9)19(23)24/h1-6H,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNBFMCZWKEKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.